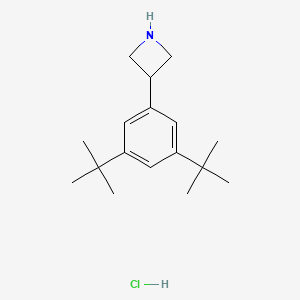
3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,5-di-tert-butylphenyl group attached to the azetidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Di-tert-butylphenyl)azetidine
- 3-(3,5-Di-tert-butylphenyl)oxetane
- 3-(3,5-Di-tert-butylphenyl)pyrrolidine
Uniqueness
3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the 3,5-di-tert-butylphenyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H28ClN |
|---|---|
Molecular Weight |
281.9 g/mol |
IUPAC Name |
3-(3,5-ditert-butylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C17H27N.ClH/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6;/h7-9,13,18H,10-11H2,1-6H3;1H |
InChI Key |
QYVBNKYJCLBUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















